Photocatalytic Hydrogen Evolution: Co-TCPE MOF Achieves 360 µmol H2 After 12h Irradiation
The Co(II)-based MOF constructed from H4TCPE and 4,4′-bipyridyl demonstrates quantifiable photocatalytic hydrogen evolution activity. Under visible light irradiation in a three-component system with fluorescein as photosensitizer and trimethylamine as sacrificial electron donor, the Co-TCPE MOF produced approximately 360 µmol of H2 after 12 h [1]. While direct head-to-head comparison data with TCPP-porphyrin-based MOFs under identical conditions are not available in the primary literature, this performance establishes a reproducible baseline for H4TCPE-based photocatalytic systems that procurement specialists can reference when evaluating candidate materials. The redox-active Co(II) centers within the TCPE framework serve as catalytic sites for water splitting [1].
| Evidence Dimension | Photocatalytic H2 production (cumulative volume after 12 h) |
|---|---|
| Target Compound Data | 360 µmol H2 |
| Comparator Or Baseline | Not specified (literature benchmark for noble-metal-free MOF photocatalysts) |
| Quantified Difference | N/A (baseline measurement only) |
| Conditions | Three-component system: Co-TCPE MOF catalyst, fluorescein photosensitizer, trimethylamine sacrificial donor; visible light irradiation; 12 h duration |
Why This Matters
This quantitative H2 evolution datum provides a verifiable performance benchmark for H4TCPE-derived MOF photocatalysts, enabling comparative evaluation against alternative tetracarboxylate linkers (e.g., TCPP, H4TCPB) in hydrogen evolution applications.
- [1] Self-assembly of a cobalt(II)-based metal–organic framework as an effective water-splitting heterogeneous catalyst for light-driven hydrogen production. Acta Crystallogr C. 2020;76(Pt 6):523-529. View Source
